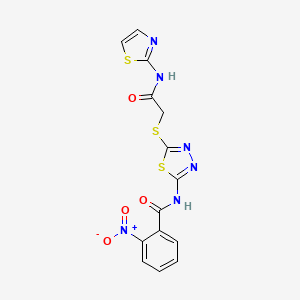
2-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H10N6O4S3 and its molecular weight is 422.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide represents a complex organic structure with significant potential in medicinal chemistry. This article explores its biological activities, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C14H10N6O4S3, and it features a nitro group, thiazole moiety, and a thiadiazole ring. These structural components contribute to its diverse biological activities. The compound's synthesis typically involves multi-step reactions that integrate various heterocyclic structures.
Antimicrobial Activity
Research indicates that derivatives containing the thiazole and thiadiazole rings exhibit noteworthy antibacterial and antifungal properties. Specifically, studies have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin .
| Microorganism | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32.6 | 47.5 (Itraconazole) |
| Bacillus cereus | 28.0 | 50.0 (Fluconazole) |
| Escherichia coli | 40.0 | 30.0 (Streptomycin) |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various human cancer cell lines. Notably, it has demonstrated cytotoxic effects with IC50 values significantly lower than those of established chemotherapeutic agents like doxorubicin. For instance, one study reported an IC50 of 0.28μg/mL against breast cancer cells (MCF-7) .
| Cell Line | IC50 (µg/mL) | Standard Drug IC50 (µg/mL) |
|---|---|---|
| MCF-7 | 0.28 | 0.52 (Doxorubicin) |
| A549 | 0.52 | 0.65 (Paclitaxel) |
Molecular docking studies suggest that the compound interacts with specific biological targets involved in cancer proliferation and bacterial metabolism. The presence of the nitro group enhances its binding affinity to enzymes critical for these processes . The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can significantly impact its biological efficacy .
Case Studies
- Antimicrobial Efficacy : In a comparative study, various thiadiazole derivatives were synthesized and tested for their antimicrobial properties. The compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics.
- Cytotoxicity Assessment : A series of experiments on human cancer cell lines demonstrated that the compound not only inhibits cell growth but also induces apoptosis through mitochondrial pathways, suggesting a dual mechanism of action.
Eigenschaften
IUPAC Name |
2-nitro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O4S3/c21-10(16-12-15-5-6-25-12)7-26-14-19-18-13(27-14)17-11(22)8-3-1-2-4-9(8)20(23)24/h1-6H,7H2,(H,15,16,21)(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFPMNKBYFZANV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














